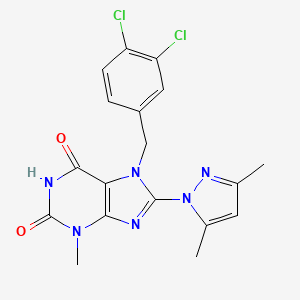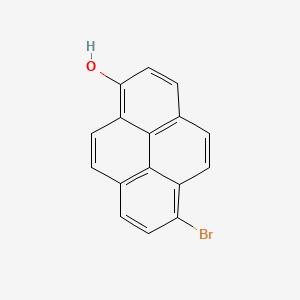
6-Bromopyren-1-ol
Overview
Description
6-Bromopyren-1-ol is a derivative of pyrene, an aromatic hydrocarbon known for its versatile properties and applications across various scientific domains.
Mechanism of Action
Target of Action
Pyrene derivatives, which include 6-bromopyren-1-ol, are known to be valuable components for materials, supramolecular and biological chemistry, due to their photophysical/electronic properties and extended rigid structure .
Mode of Action
Bromo-substituted precursors like this compound serve as vital intermediates in synthetic routes . The presence of the bromo group can activate certain positions on the pyrene ring, influencing the compound’s interaction with its targets .
Biochemical Pathways
The strategic functionalisation of pyrene at non-k region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies .
Result of Action
The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties .
Biochemical Analysis
Biochemical Properties
6-Bromopyren-1-ol plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction typically involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound can form complexes with proteins such as albumin, affecting its distribution and bioavailability in biological systems .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress by generating ROS, which in turn activates signaling pathways such as the MAPK and NF-κB pathways . These pathways play critical roles in regulating gene expression, cell proliferation, and apoptosis. Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules. For example, it can bind to DNA, causing structural changes that affect gene expression . Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This modulation of enzyme activity can lead to changes in metabolic pathways and cellular functions . The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . This degradation can lead to the formation of reactive intermediates that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as the activation of detoxification pathways . At higher doses, this compound can exhibit toxic effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where a specific dose level triggers a significant biological response. Toxicity studies in animal models have shown that high doses of this compound can lead to adverse effects on liver and kidney function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolites can further participate in metabolic reactions, affecting metabolic flux and the levels of other metabolites. The interaction of this compound with metabolic enzymes can also influence the overall metabolic balance in cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound in tissues is influenced by factors such as blood flow, tissue affinity, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes. For example, the localization of this compound to the mitochondria can influence mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyren-1-ol typically involves the bromination of pyrene followed by hydroxylation. One common method starts with the bromination of pyrene using bromine in nitrobenzene, followed by heating at elevated temperatures to achieve the desired substitution pattern . The hydroxylation step can be carried out using various oxidizing agents such as hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromopyren-1-ol undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to modify the hydroxyl group.
Common Reagents and Conditions
Bromination: Bromine in nitrobenzene, elevated temperatures.
Hydroxylation: Hydrogen peroxide, catalysts such as iron or copper salts.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substituted Pyrenes: Various electrophilic aromatic substitution products.
Oxidized Derivatives: Quinones and other oxidized forms.
Reduced Derivatives: De-brominated or modified hydroxyl compounds.
Scientific Research Applications
6-Bromopyren-1-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Bromopyrene: Lacks the hydroxyl group, making it less reactive in certain contexts.
2-Bromopyrene: Substitution at a different position, leading to different reactivity and properties.
1,6-Dibromopyrene: Contains two bromine atoms, increasing its reactivity and potential for further functionalization.
1-Hydroxypyrene: Lacks the bromine atom, affecting its chemical behavior and applications.
Uniqueness
6-Bromopyren-1-ol’s unique combination of a bromine atom and a hydroxyl group at specific positions on the pyrene ring enhances its versatility and reactivity. This makes it particularly valuable for applications requiring precise functionalization and modification of the pyrene core .
Properties
IUPAC Name |
6-bromopyren-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrO/c17-13-7-3-9-2-6-12-14(18)8-4-10-1-5-11(13)15(9)16(10)12/h1-8,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLCKLCWZVOBOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679432 | |
| Record name | 6-Bromopyren-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114562-65-1 | |
| Record name | 6-Bromopyren-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin](/img/structure/B566169.png)
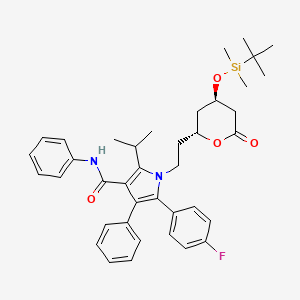
![(4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B566171.png)
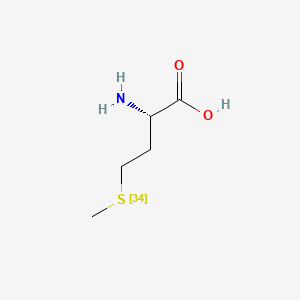
![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide](/img/structure/B566175.png)
![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester](/img/structure/B566176.png)
![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-6-Hydroxy-6-methyl-5-oxohept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B566180.png)
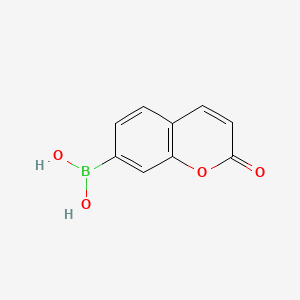
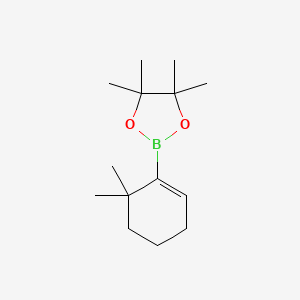
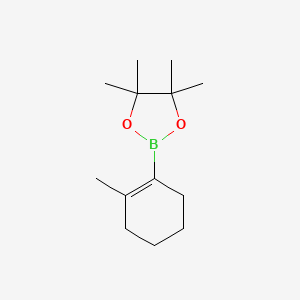
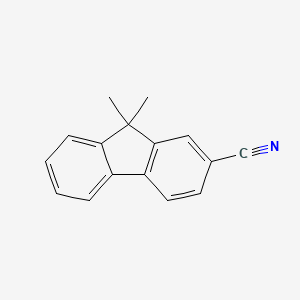
![4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidine](/img/new.no-structure.jpg)
